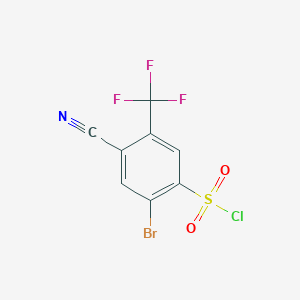![molecular formula C10H15ClN2O2S B1460589 N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride CAS No. 2137710-04-2](/img/structure/B1460589.png)
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride
Vue d'ensemble
Description
N-[3-(Aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride (NCP) is a cyclic sulfonamide compound that has been studied for its potential applications in synthetic chemistry, biochemistry, and pharmacology. NCP has been used in a variety of laboratory experiments and is known for its unique physical, chemical, and biological properties.
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride: is utilized in medicinal chemistry for the synthesis of novel pharmaceutical compounds. Its structure serves as a building block in the design of drugs with potential therapeutic applications. The presence of both an amine and a sulfonamide group within the molecule allows for versatile chemical modifications, making it a valuable scaffold for developing inhibitors against various biological targets .
Biological Studies
In biology, this compound is used to study protein-ligand interactions. The amine group can form hydrogen bonds with active sites of enzymes or receptors, which is crucial for understanding the binding mechanisms that underlie biological activity. This knowledge can lead to the development of new drugs or the improvement of existing ones .
Chemical Synthesis
The compound is also significant in chemical synthesis. It can act as an intermediate in the preparation of more complex molecules. Its reactivity is particularly useful in creating new carbon-nitrogen bonds, which are prevalent in many organic compounds, including natural products and pharmaceuticals .
Pharmacological Research
Pharmacological research utilizes N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride to explore its potential as a pharmacophore. The compound’s structural features are analyzed to determine their effects on pharmacokinetics and pharmacodynamics. It’s a key step in drug discovery, where the goal is to optimize the compound’s properties for better efficacy and safety .
Toxicology
In toxicology, the compound is studied for its safety profile. Researchers assess its toxicity levels, metabolism, and excretion patterns. Understanding the toxicological aspects is essential for predicting potential side effects and ensuring the safe use of any derivatives developed from this compound .
Environmental Science
Lastly, in environmental science, the compound’s stability and degradation pathways are investigated. This research is important for evaluating the environmental impact of pharmaceuticals and their metabolites. It helps in developing strategies for the eco-friendly disposal and treatment of chemical waste .
Propriétés
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10;/h1-3,6,10,12H,4-5,7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLSCTJKLRPWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




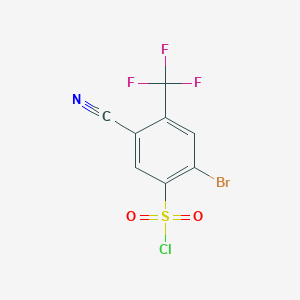
![2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride](/img/structure/B1460513.png)
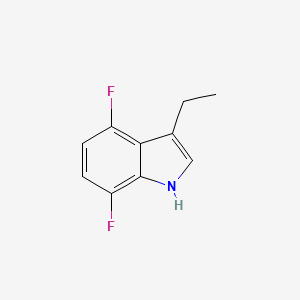

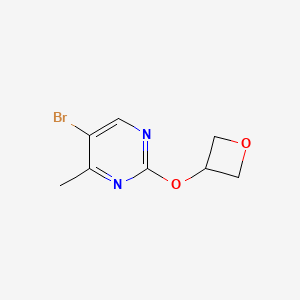
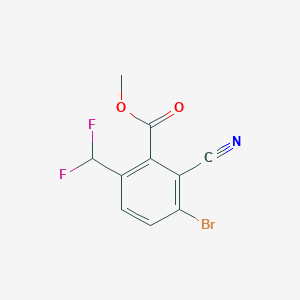

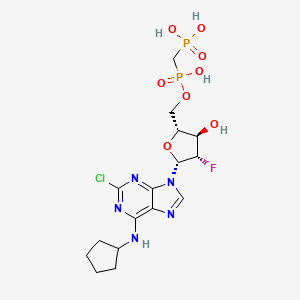


![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)

